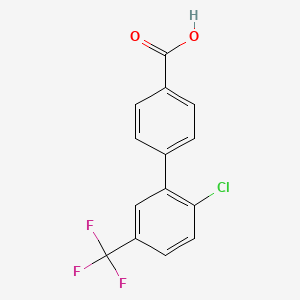4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid
CAS No.: 505082-84-8
Cat. No.: VC18691866
Molecular Formula: C14H8ClF3O2
Molecular Weight: 300.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 505082-84-8 |
|---|---|
| Molecular Formula | C14H8ClF3O2 |
| Molecular Weight | 300.66 g/mol |
| IUPAC Name | 4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
| Standard InChI Key | OPTVEOGEPSMNOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Properties
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid belongs to the class of substituted benzoic acids, where the benzene ring is functionalized with a carboxylic acid group at the para position relative to a biphenyl moiety. The biphenyl system itself features a chlorine atom at the 2-position and a trifluoromethyl (-CF) group at the 5-position of the second phenyl ring .
Molecular and Crystallographic Data
The compound’s exact mass is 300.01600 g/mol, with a polar surface area (PSA) of 37.3 Ų and a partition coefficient (LogP) of 4.724, indicating moderate lipophilicity . While crystallographic data specific to this compound remains unreported, related structures such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 760758-65-6) crystallize in a triclinic system with unit cell parameters Å, Å, and Å . This suggests that the target compound may adopt similar packing arrangements due to shared functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.66 g/mol |
| Exact Mass | 300.01600 g/mol |
| LogP | 4.724 |
| Polar Surface Area | 37.3 Ų |
| HS Code | 2916399090 |
Synthesis and Industrial Production
Key Challenges in Synthesis
-
Regioselectivity: Introducing substituents at specific positions on aromatic rings demands precise control over reaction conditions.
-
Functional Group Compatibility: The stability of the trifluoromethyl group under acidic or oxidative conditions must be ensured to prevent defluorination.
Applications in Pharmaceutical and Agrochemical Research
The trifluoromethyl group enhances the compound’s lipophilicity, facilitating membrane penetration and target binding in biological systems. This property has spurred exploratory studies in:
Drug Discovery
-
Antitubercular Agents: Structural analogs like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid serve as precursors to benzothiazinones, a class of compounds inhibiting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in Mycobacterium tuberculosis.
-
Enzyme Modulation: The carboxylic acid moiety enables interactions with enzymatic active sites, making it a candidate for protease or kinase inhibitors.
Agrochemical Development
-
Herbicides and Fungicides: Halogenated benzoic acids are known intermediates in synthesizing compounds that disrupt plant cell wall synthesis or fungal sterol biosynthesis.
Comparative Analysis with Related Compounds
The compound’s bioactivity and reactivity can be contextualized against similar molecules:
Table 2: Comparison with Analogous Benzoic Acid Derivatives
| Compound | Molecular Formula | Key Applications |
|---|---|---|
| 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid | Drug intermediates, agrochemicals | |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Antitubercular precursors | |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Crystallography studies |
Future Research Directions
-
Synthetic Optimization: Developing greener methodologies to improve yield and reduce byproducts.
-
Biological Screening: Expanding in vitro and in vivo studies to validate therapeutic potential.
-
Structural Elucidation: Conducting X-ray crystallography to resolve its three-dimensional conformation and intermolecular interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume